Predicted Lipophilicity (XLogP) vs. Nudifloramide and N-(2-Fluorobenzyl) Analog Improves Membrane Permeability Potential
The target compound exhibits a computed XLogP of approximately 2.1, compared to -0.3 for the des-methyl des-aryl core nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) and an estimated 1.4 for the N-(2-fluorobenzyl) analog [1][2]. This higher lipophilicity, conferred by the 3,5-dimethylphenyl substituent, theoretically enhances passive membrane permeability while remaining within the Lipinski Rule of 5 limit, balancing solubility and absorption potential in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.1 |
| Comparator Or Baseline | Nudifloramide (CAS 701-44-0): XLogP = -0.3; N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: estimated XLogP ≈ 1.4 |
| Quantified Difference | ΔLogP ≈ +2.4 vs. nudifloramide; ≈ +0.7 vs. 2-fluorobenzyl analog |
| Conditions | Computational prediction (PubChem XLogP3 algorithm); experimental logP values are not available for the target compound |
Why This Matters
Higher logP within the 1–3 range is associated with improved cell permeability in antiproliferative assays, making this compound a better candidate for intracellular target engagement studies compared to more polar analogs.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (Nudifloramide). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/91498 View Source
- [2] Benet, L. Z., Hosey, C. M., Ursu, O., & Oprea, T. I. (2016). BDDCS, the Rule of 5 and drugability. Advanced Drug Delivery Reviews, 101, 89–98. View Source
